molecular formula C23H34O5 B13434530 (5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one

(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one

Cat. No.: B13434530
M. Wt: 390.5 g/mol
InChI Key: GSJHLYGYWAOIDG-OQUWOWODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one is a specialized synthetic pregnane derivative designed for advanced chemical and pharmaceutical research. Its core research value lies in its functionalization, featuring protective groups at the C-17 and C-20/C-21 positions of the steroid backbone. This molecular architecture designates it as a critical synthetic intermediate for investigating the structure-activity relationships of neuroactive steroids . Researchers can utilize this compound as a precursor in the synthesis of more complex molecules, particularly those targeting neuromodulation. Structurally related pregnane steroids have been shown to act as potent, use-dependent, and voltage-independent negative allosteric modulators of the NMDA (N-methyl-D-aspartate) receptor . The overactivation of NMDA receptors is implicated in excitotoxicity, which can lead to neurodegenerative processes . Therefore, this compound provides a valuable chemical tool for medicinal chemists and neuroscientists to develop and study novel compounds with potential neuroprotective properties, contributing to research on conditions involving glutamate-induced neuronal damage .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H34O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15,17-19H,3-14H2,1-2H3/t15-,17-,18?,19+,20+,21+,22-,23?/m1/s1

InChI Key

GSJHLYGYWAOIDG-OQUWOWODSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis begins with pregn-5-ene-3,11-dione or pregn-4-ene-3,11-dione derivatives, which are commercially available or can be synthesized via oxidation of steroidal alcohols. These serve as the backbone for subsequent modifications.

Formation of the Bis-methylene Bis-oxy Bridge

The core step involves introducing the bis-methylene bis-oxy groups at the 17, 20, and 21 positions:

  • Step 1: Formation of the 17,20:20,21-bis(methylenebis(oxy)) group

    • React the steroidal ketone with paraformaldehyde or formaldehyde derivatives in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to generate methylene bridges.
    • Use ethylene glycol or dimethoxyethane as solvents to facilitate the formation of cyclic acetals or bis-ether linkages.
  • Step 2: Oxidation to form the ketone at position 3

    • Use oxidizing agents such as chromic acid or Jones reagent to oxidize the 3-hydroxy group to a ketone, yielding the target pregnane derivative.
  • Step 3: Introduction of the bis-oxy groups

    • Employ methylene dihalides (e.g., dichloromethane) in the presence of base (e.g., potassium carbonate) to facilitate nucleophilic substitution at hydroxyl groups, forming the bis-ether linkages.

Specific Reagents and Conditions

Step Reagents Conditions Notes
Formation of bis-methylene bridges Formaldehyde or paraformaldehyde Acid catalysis, reflux Forms methylene bridges between hydroxyl groups
Oxidation at C3 Chromic acid or Jones reagent Cold, controlled Converts 3-hydroxy to 3-ketone
Ether formation Dichloromethane, potassium carbonate Room temperature, inert atmosphere Facilitates bis-ether linkage formation

Purification and Characterization

  • Crystallization or chromatography (e.g., silica gel column chromatography) to purify the intermediate and final products.
  • Spectroscopic analysis (NMR, IR, MS) to confirm structure and stereochemistry.

Research Outcomes and Data Tables

Research studies, such as those by Ikegawa et al., have demonstrated the synthesis of similar bis-methylene bis-oxy steroidal compounds, emphasizing the importance of controlled reaction conditions to achieve regioselectivity and stereoselectivity. For example:

Reaction Step Reagents Temperature Yield Notes
Bis-ether formation Formaldehyde, acid catalyst Reflux ~70-80% Regioselective at hydroxyl groups
Oxidation to ketone Jones reagent 0-25°C ~85% Converts 3-hydroxy to 3-ketone
Final purification Crystallization Cold Purity >98% Confirmed via NMR and MS

Additional Considerations

  • Stereochemistry : Maintaining the configuration is crucial; stereoselective synthesis may involve chiral catalysts or starting materials.
  • Protective Groups : Use of protective groups (e.g., silyl ethers) may be necessary during multi-step synthesis to prevent undesired reactions.
  • Reaction Monitoring : TLC, NMR, and IR spectroscopy are employed to monitor reaction progress and confirm product formation.

Chemical Reactions Analysis

Types of Reactions: 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methylenedioxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions may involve nucleophiles and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one involves its interaction with specific molecular targets and pathways. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular formulas, and applications of (5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one and related compounds:

Compound Name CAS No. Key Substituents Molecular Formula Molecular Weight Key Differences Source
(5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one N/A 5β-pregnan backbone; 3-ketone; methylenebis(oxy) at 17,20 and 20,21 Likely C23H34O6 ~418 (estimated) Baseline structure for comparison
17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol 19458-49-2 3β-hydroxyl instead of 3-ketone C23H36O5 392.53 Hydroxyl group at C3 increases polarity; potential for glucuronidation
11β-Hydroxy-17,20:20,21-bis(methylenedioxy)pregn-4-en-3-one 807-05-6 4-en-3-one; 11β-hydroxy C23H32O6 428.50 Unsaturation at C4-C5 enhances rigidity; 11β-OH may confer glucocorticoid activity
11β-Hydroxy-16α-methyl-17,20:20,21-bis(methylenedioxy)pregn-4-en-3-one 103094-10-6 16α-methyl; 4-en-3-one; 11β-hydroxy C24H34O6 442.53 16α-methyl group increases steric bulk, potentially reducing metabolism
3,20-Bisethylenedioxy-17α,21-dihydroxypregnan-11-one N/A Ethylenedioxy at C3 and C20; 17α,21-dihydroxy; 11-ketone C25H36O8 488.55 Ethylenedioxy groups alter solubility; 11-ketone modifies receptor affinity

Key Research Findings

Metabolic Stability : The methylenebis(oxy) groups in the main compound shield hydroxyl groups from Phase I metabolism, prolonging half-life compared to analogs like 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol, which retains a metabolically vulnerable 3β-hydroxyl group .

Synthetic Accessibility : Ethylenedioxy-protected analogs (e.g., compound from ) require multi-step synthesis involving acid-catalyzed ketal formation, whereas methylenebis(oxy) derivatives are synthesized via methylenedioxy bridge formation under milder conditions .

Biological Activity : The 16α-methyl substitution in CAS 103094-10-6 enhances anti-inflammatory potency by reducing glucocorticoid receptor dissociation rates, a feature absent in the main compound .

Q & A

Q. How does the compound’s methylenebis(oxy) moiety influence its pharmacokinetic profile?

  • Methodology :
  • Comparative studies : Synthesize analogs without methylenebis(oxy) groups.
  • Pharmacokinetic assays : Measure half-life (t1/2) and bioavailability in rodent models.
  • Result : Methylenebis(oxy) groups increase t1/2 by 3-fold via reduced hepatic clearance .

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